molecular formula C11H10FN3O2S B11802221 4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11802221
M. Wt: 267.28 g/mol
InChI Key: JDWTWPMGEHMDIN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a methylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
  • 4-(2-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
  • 4-(2-Methylphenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Uniqueness

4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-4-2-3-5-8(7)12/h2-6H,1H3,(H2,13,14,15)

InChI Key

JDWTWPMGEHMDIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2F)N

Origin of Product

United States

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